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Compound of Interest

Compound Name: Thiophene-2-carboxylate

Cat. No.: B1233283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

thiophene-2-carboxylate, a key heterocyclic compound with applications in medicinal

chemistry and materials science. This document presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for thiophene-2-carboxylate and

its corresponding acid, thiophene-2-carboxylic acid. The data for the carboxylic acid is highly

relevant as the carboxylate form is the major species at physiological pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for Thiophene-2-carboxylic acid
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.56 Singlet - -COOH

7.80 Doublet of doublets 3.67, 1.16 H5

7.78 Doublet of doublets 5.03, 1.16 H3

7.15 Doublet of doublets 5.03, 3.67 H4

Solvent: acetone-d6, 300 MHz Spectrometer

Table 2: 13C NMR Spectroscopic Data for Thiophene-2-carboxylate[1]

Chemical Shift (δ) ppm Assignment

165-185 C=O

133.6 C2

132.3 C5

127.7 C3

125.7 C4

Instrument: Varian FT-80[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Thiophene-2-carboxylic Acid[2]
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Wavenumber (cm-1) Intensity Assignment

2500-3300 Broad
O-H stretch (from hydrogen-

bonded dimer)

3113-3083 Medium Aromatic C-H stretch

1710-1760 Strong C=O stretch

1528 Medium C=C stretch (ring)

1413 Medium C=C stretch (ring)

1352 Medium C-C stretch (ring)

1283 Medium C-H in-plane bend

852, 649 Medium C-S stretch

910, 858 Medium C-H out-of-plane bend

For the carboxylate form (e.g., sodium thiophene-2-carboxylate), the broad O-H stretch

disappears and is replaced by characteristic asymmetric and symmetric stretching bands of the

COO- group in the regions of 1510-1650 cm-1 and 1280-1400 cm-1, respectively.[3]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Thiophene-2-carboxylic acid[4][5]

m/z Relative Intensity Assignment

128 High [M]+ (Molecular Ion)

111 High [M-OH]+

83 Medium [M-COOH]+

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
Objective: To obtain 1H and 13C NMR spectra of thiophene-2-carboxylate.

Materials:

Thiophene-2-carboxylic acid or a salt form (e.g., Sodium Thiophene-2-carboxylate)

Deuterated solvent (e.g., acetone-d6, DMSO-d6)

NMR tubes

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the

chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the desired nucleus (1H or 13C).

1H NMR Acquisition:

Acquire the spectrum using standard parameters. A spectral width of 0-15 ppm is typically

sufficient.

The carboxylic acid proton may exhibit a broad signal between 10-13 ppm.[6]

13C NMR Acquisition:
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Acquire a proton-decoupled 13C NMR spectrum. A spectral width of 0-200 ppm is

standard.

The carboxyl carbon typically appears in the 165-185 ppm region.[7][8]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the 1H spectrum and identify chemical shifts and coupling

constants.

Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of thiophene-2-carboxylate.

Materials:

Thiophene-2-carboxylic acid

Potassium bromide (KBr) powder (for solid samples) or a suitable solvent (for solution)

Mortar and pestle

Pellet press

FT-IR spectrometer with a suitable detector

Procedure (KBr Pellet Method):[2]

Sample Preparation:

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr

powder in an agate mortar and pestle.
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Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically in the range of 4000-400 cm-1.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of thiophene-2-carboxylate and its

fragments.

Materials:

Thiophene-2-carboxylic acid

A suitable solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI)

source)

Procedure (Electron Ionization - GC-MS):

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

Instrumentation:

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC)

for separation and purification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1233283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the ion source, the sample is bombarded with a high-energy electron beam (typically 70

eV).

Mass Analysis:

The resulting positively charged ions (molecular ion and fragment ions) are accelerated

and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,

quadrupole, time-of-flight).

Detection and Data Analysis:

The detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure. The fragmentation of thiophene derivatives often involves predictable patterns.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like thiophene-2-carboxylate.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.iosrjournals.org/iosr-jac/papers/vol8-issue5/Version-1/B08510614.pdf
https://www.911metallurgist.com/blog/ir-infrared-absorption-bands-carboxylate/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiophenecarboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiophenecarboxylic-acid
https://webbook.nist.gov/cgi/cbook.cgi?ID=C527720&Mask=200
https://www.orgchemboulder.com/Spectroscopy/specttutor/carbacid.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter19/bare_Acidspec.htm
https://www.benchchem.com/product/b1233283#spectroscopic-data-for-thiophene-2-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/product/b1233283#spectroscopic-data-for-thiophene-2-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/product/b1233283#spectroscopic-data-for-thiophene-2-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/product/b1233283#spectroscopic-data-for-thiophene-2-carboxylate-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1233283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

